molecular formula C12H8F2 B1582794 2,4-Difluorobiphenyl CAS No. 37847-52-2

2,4-Difluorobiphenyl

Cat. No. B1582794
CAS RN: 37847-52-2
M. Wt: 190.19 g/mol
InChI Key: JVHAJKHGPDDEEU-UHFFFAOYSA-N
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Description

2,4-Difluorobiphenyl is a type of fluorinated organic compound . It has a molecular formula of C12H8F2, an average mass of 190.189 Da, and a monoisotopic mass of 190.059402 Da .


Synthesis Analysis

The synthesis of 2,4-Difluorobiphenyl is detailed in a patent . It is an intermediate compound in the synthesis of 5-(2,4-difluorophenyl)salicyclic acid and 4-(2,4-difluorophenyl)phenol .


Molecular Structure Analysis

The molecular structure of 2,4-Difluorobiphenyl has been analyzed using various techniques . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 243.7±20.0 °C at 760 mmHg, and a molar refractivity of 50.8±0.3 cm3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Difluorobiphenyl are not detailed in the search results, it’s known that fluorine-containing organic compounds, including fluorinated biphenyls, exhibit a broad range of biological activities .


Physical And Chemical Properties Analysis

2,4-Difluorobiphenyl has a melting point of 63 °C and a predicted boiling point of 243.7±20.0 °C . It has a predicted density of 1.165±0.06 g/cm3 and is slightly soluble in acetonitrile and chloroform . The compound is solid and white to off-white in color .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2,4-Difluorobiphenyl has been synthesized through cross-coupling reactions, facilitated by P,O chelate palladium complex, showcasing its potential in organic synthesis (Chen Xiao, 2008).
  • Research on the Friedel-Crafts acetylation reaction of 2,4-Difluorobiphenyl under optimal conditions resulted in high yields and purity, indicating its utility in specific chemical reactions (Qu Jun, 2000).

Applications in Material Science

  • 2,4-Difluorophenyl-functionalized arylamine compounds have been synthesized for use in organic light-emitting devices, demonstrating the material's potential in the field of electronics (Zhanfeng Li et al., 2012).

Structural Analysis and Physical Properties

  • The structure of 2,2'-difluorobiphenyl in both solid crystalline and liquid crystalline phases was determined, providing insights into the material's physical properties in different states (B. Aldridge et al., 1998).
  • Vibrational spectra studies of 4, 4′‐difluorobiphenyl-d8 have contributed to understanding the structure of biphenyls in various phases (R. J. Pulham, D. Steele, 1984).
  • The crystal structure and thermal motion analysis of 4,4'-difluorobiphenyl were conducted to understand its behavior at different temperatures (M. Lemée et al., 1987).

Application in Detection Technology

  • 2,4-Difluorobiphenyl and its derivatives have been investigated for their potential in detecting and interacting with certain chemical substances, such as hydrogen fluoride (Yasuhiro Ueta et al., 2015).

Spectroscopic Studies

  • ESR line-shape effects observed for 4,4'-difluorobiphenyl cation have contributed to the understanding of molecular motion and interactions in solution (NemotoFujito et al., 1975).

Safety And Hazards

2,4-Difluorobiphenyl is classified as a hazardous substance . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in a well-ventilated area .

Future Directions

While specific future directions for 2,4-Difluorobiphenyl are not detailed in the search results, it’s worth noting that fluorinated organic compounds, including fluorinated biphenyls, have potential for development in various fields due to their broad range of biological activities .

properties

IUPAC Name

2,4-difluoro-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHAJKHGPDDEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191277
Record name 2,4-Difluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorobiphenyl

CAS RN

37847-52-2
Record name 2,4-Difluoro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37847-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-1,1'-biphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Difluoro-1,1'-biphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoro-1,1'-biphenyl
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Synthesis routes and methods I

Procedure details

To a 50 liter resin pot equipped with stirrer, thermometer, nitrogen-inlet, internal steam coil and reflux condenser is charged 31.5 liters of benzene, 1.025 liters of isoamyl nitrite and 700 g. (5.43 moles) of 2,4-difluoroaniline.
[Compound]
Name
resin
Quantity
50 L
Type
reactant
Reaction Step One
Quantity
5.43 mol
Type
reactant
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Quantity
1.025 L
Type
reactant
Reaction Step Three
Quantity
31.5 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-(2,4-difluorophenyl)salicylic acid, an anti-inflammatory, anti-pyretic, analgesic agent is prepared by: (1) diazotizing 2,4-difluoroaniline in the presence of benzene to yield 2,4-difluorobiphenyl; (2) Friedel-Crafts acylation to produce 2',4'-difluoro-4-alkanoylbiphenyl; (3) oxidation of the alkanoyl group to produce 2',4'-difluoro-4-alkanoyloxybiphenyl; (4) hydrolysis of the alkanoyl group to produce 4-(2,4-difluorophenyl)phenol; and (5) Kolbe-Schmitt carboxylation to produce the final product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Synthesis routes and methods III

Procedure details

2,4-Difluorophenylboronic acid (15 g, 129 mmol) was added to a solution of bromobenzene (19.8 g, 126 mmol) in DME (500 mL). To this was added a solution of sodium carbonate (55.8 g, 520 mmol) in water (260 mL). The solution was degassed by bubbling argon through the mixture and then stirred under argon. Pd(dppf)Cl2 (1.5 g, 2.1 mmol) was added and the flask was flushed with argon and heated at 90° C. overnight. The mixture was then cooled to room temperature and water (150 mL) and ethyl acetate (500 mL) were added. The layers were separated and the organic layer washed with 2 M NaOH (100 mL), water (100 mL) and brine (100 mL). The black ethyl acetate layer was dried over MgSO4, charcoal was added, and the mixture was filtered through a short pad of silica. Evaporation of the solvents gave 2,4-difluorobiphenyl as a brown oil, which crystallised on standing (21.2 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
55.8 g
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2,4-Difluorophenylboronic acid (15 g, 129 mmol) was added to a solution of bromobenzene (19.8 g, 126 mmol) in DME (500 mL). To this was added a solution of sodium carbonate (55.8 g, 520 mmol) in water (260 mL). The solution was degassed by bubbling argon through the mixture and then stirred under argon. Pd(dppf)Cl2 (1.5 g, 2.1 mmol) was added and the mixture heated overnight at 90° C. under argon. The mixture was cooled to room temperature and water (150 mL) and ethyl acetate (500 mL) were added. The layers were separated and the organic layer was washed with 2 M NaOH (100 mL), water (100 mL) and brine (100 mL). The black ethyl acetate layer was dried over MgSO4, charcoal was added, and the mixture was filtered through a short pad of silica. Evaporation of the solvents gave 2,4-difluorobiphenyl as a brown oil, which crystallised on standing (21.2 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
55.8 g
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

The starting material was prepared as follows. 2,4-Difluoroaniline and butyl nitrite were reacted with benzene in a modified Gomberg reaction to give 2,4-difluorobiphenyl, m.p. 63°-65°C. which was reacted with acetyl chloride in a Friedel-Crafts reaction to give 4-acetyl-2',4'-difluorobiphenyl, m.p. 82.5°-83.5°C. This was subjected to the Willgerodt reaction using morpholine and sulphur, followed by hydrolysis, to give 2',4'-difluoro-4-biphenylylacetic acid, m.p. 143°-145°C., which was esterified to give ethyl 2',4'-difluoro-4-biphenylylacetate, b.p. 129°-130°C./0.2 mm. This ester was treated conventionally with diethyl carbonate, and then with dimethyl sulphate, to yield the required ethyl 2-(2',4'-difluoro-4-biphenylyl)-2-methylmalonate, b.p. 172°-175°C./0.5 mm.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
464
Citations
N Sebastián, DO López… - Physical Chemistry …, 2014 - pubs.rsc.org
This paper reports a novel liquid crystal phase having the characteristics of a twist-bend nematic phase formed by a non-symmetric ether-linked liquid crystal dimer. The dimer 1′′-(2…
Number of citations: 90 pubs.rsc.org
J Ahn, J Im, H Seo, S Yoon, KY Cho - Journal of Power Sources, 2021 - Elsevier
Ni-rich LiNi x Co y Mn 1-xy O 2 (Ni-rich NCM; x ≥ 0.8, 0 < y < 1) is the most prominent cathode material to establish a practical high-energy density of lithium-ion batteries for electric …
Number of citations: 19 www.sciencedirect.com
M Fathimunnisa, H Manikandan, K Neelakandan… - Journal of Molecular …, 2016 - Elsevier
A series of novel 2′-[(2″,4″-difluorobiphenyl-4-yl)carbonyl]-1′-aryl-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indole-3,3′-pyrrolizin]-2(1H)-ones were regioselectively synthesized …
Number of citations: 14 www.sciencedirect.com
M Kuchař, M Poppová, H Zůnová… - Collection of …, 1994 - cccc.uochb.cas.cz
Friedel Crafts reaction of itaconic anhydride (III) with 2,4-difluorobiphenyl (II) afforded unsaturated acid IV which was hydrogenated to give 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-…
Number of citations: 9 cccc.uochb.cas.cz
V Panajotova, E Andĕrova, A Jandera… - Arzneimittel …, 1997 - europepmc.org
On the basis of basic screening for novel, more potent antiarthritics VUFB-16066 (4-(2', 4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, CAS 112344-S2-2) was chosen as a …
Number of citations: 15 europepmc.org
M Kuchař, V Vosátka, M Poppová… - Collection of …, 1995 - cccc.uochb.cas.cz
Analogs of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid (I, flobufen), containing a double bond (II, IV, V, VII, VIII) or a methyl group in position 3 (VI) were prepared. Their …
Number of citations: 11 cccc.uochb.cas.cz
M Fathimunnisa, H Manikandan… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title pyrrolizidine derivative, C33H26F2N2O2, both pyrrolidine rings of the pyrrolizidine moiety adopt an envelope conformation. The difluorophenyl group is oriented at an angle …
Number of citations: 6 scripts.iucr.org
M Kuchař, M Poppová, A Jandera… - Collection of …, 1997 - cccc.uochb.cas.cz
4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid (1, flobufen) is subjected to clinical testing in the treatment of rheumatoid arthritis. Owing to the occurrence of a centre of …
Number of citations: 10 cccc.uochb.cas.cz
MP Guo, JH Deng, QC Zhang, HR Guo… - … Section E: Structure …, 2008 - scripts.iucr.org
In the crystal structure of the title compound, C14H10F2O, the dihedral angles between the benzene rings in the two crystallographically independent molecules are 46.9 (2) and 47.6 (2)…
Number of citations: 2 scripts.iucr.org
K Karpagavalli, J Daisy Magdaline… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Comparative spectroscopic investigation of Biphenyl-4-carboxylic acid (BCA), 4-Acetylbiphenyl (ACB) and 2,4-difluorobiphenyl (DFB) are obtained by using Density Functional Theory (…
Number of citations: 2 www.tandfonline.com

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